Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. [, ] Citalopram carboxylic acid is a major metabolite of Citalopram formed by demethylation in the liver. [, ] While Citalopram itself has been extensively studied, research on its carboxylic acid metabolite is less prevalent and often discussed in the context of drug metabolism and potential implications for pharmacological activity.
Citalopram carboxylic acid impurity is a specific degradation product associated with citalopram, a widely used antidepressant belonging to the selective serotonin reuptake inhibitors class. This impurity arises during the synthesis and storage of citalopram and is significant due to its potential impact on the drug's efficacy and safety profile. The characterization and control of such impurities are crucial in pharmaceutical manufacturing, ensuring that the final product meets stringent regulatory standards for purity and safety.
The primary source of citalopram carboxylic acid impurity is the synthesis process of citalopram itself. Various synthetic routes can lead to the formation of this impurity, particularly through side reactions involving residual reagents or intermediates. The presence of impurities like citalopram carboxylic acid can result from incomplete reactions or degradation during storage, necessitating thorough analytical methods for detection and quantification .
Citalopram carboxylic acid impurity is classified as a pharmaceutical impurity. It falls under the category of process-related impurities, which are substances that are not intended to be present in the final product but arise from the manufacturing process. The identification and quantification of such impurities are critical for quality control in pharmaceutical formulations .
Citalopram carboxylic acid impurity can be synthesized through several pathways, often as a byproduct in the production of citalopram. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of unwanted impurities. For instance, prolonged heating during the crystallization steps may increase the levels of carboxamide impurities, including citalopram carboxylic acid .
Citalopram carboxylic acid impurity has a molecular structure characterized by a carboxylic acid functional group attached to the citalopram backbone. The chemical formula for this compound is , indicating its complex structure derived from the parent compound.
Citalopram carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
The reactivity of citalopram carboxylic acid is influenced by its functional groups. For example, under acidic conditions, it can readily undergo esterification with alcohols, which is an important consideration during purification processes aimed at removing this impurity from pharmaceutical formulations .
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to quantify this impurity within pharmaceutical formulations, ensuring compliance with safety regulations .
Citalopram carboxylic acid impurity serves primarily as a reference standard in analytical chemistry for quality control purposes. Its characterization is crucial for:
The impurity features a dihydroisobenzofuran core substituted with a carboxylic acid group at the 5-position, a 4-fluorophenyl moiety at C1, and a 3-(dimethylamino)propyl chain. Key molecular properties include:
Table 1: Molecular Characteristics of Citalopram Carboxylic Acid Impurity
Property | Value | Method/Source |
---|---|---|
Molecular formula | C₂₀H₂₂FNO₃ | PubChem [1] |
Molecular weight | 343.39 g/mol | ChemicalBook [10] |
IUPAC name | 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid | Simson Pharma [5] |
Synonyms | Escitalopram EP Impurity M, Citalopram Impurity 27, Descyano citalopram carboxylic acid | ChemicalBook [10] |
Boiling point | 465.4±45.0 °C (predicted) | ChemicalBook [10] |
pKa | 4.20±0.40 (predicted) | ChemicalBook [10] |
Structural characterization relies on spectroscopic techniques including FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹), NMR (characteristic dihydrofuran and aromatic proton shifts), and mass spectrometry (m/z 343.39 for [M]⁺). The free acid form is typically isolated, though analytical standards like the hydrobromide salt (C₂₀H₂₂FNO₃·HBr, MW 424.30 g/mol) are commercially available for HPLC calibration [2] [5]. Uncertainty in predicted properties (e.g., boiling point) reflects the impurity's status as a synthetic intermediate rather than a fully optimized drug substance.
This impurity is monitored as a critical quality attribute in citalopram/escitalopram manufacturing. Regulatory guidelines (ICH Q3A/B) mandate strict limits (typically ≤0.15%) for identified impurities in APIs:
Table 2: Commercial Reference Standard Specifications
Supplier | Catalog No. | Purity | Format | Application |
---|---|---|---|---|
LGC Standards | TRC-C504980 | >95% (HPLC) | Hydrobromide salt neat | Method validation, QC testing [2] |
SynZeal | SZ-C039021 | Not specified | Free acid | ANDA filings, impurity profiling [3] |
Simson Pharma | C060020 | Not specified | Free acid | Research use, CoA provided [5] |
Suppliers provide Certificates of Analysis (CoA) with chromatographic purity data, spectral verification (IR/UV), and batch-specific traceability. Pharmacopeial alignment (USP/EP) is essential for regulatory submissions, with some vendors offering EP/USP-traceable materials [3] [8].
The impurity forms through two primary pathways:
Synthesis Route:
Degradation Route:
Process optimization studies demonstrate that controlling reaction parameters (temperature <0°C during cyanation, inert atmosphere) reduces impurity formation by >80%. Post-synthetic purification via crystallization removes residual acid impurities to pharmacopeial limits [7]. Notably, the impurity’s formation kinetics correlate with solvent polarity, with higher rates observed in DMF vs. toluene [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1